Linker-Length Control: PEG1 (8.4 Å) vs. PEG2 (11.4 Å) Spacer in PROTAC Design
2,2'-Oxybis(ethylamine) dihydrochloride provides a PEG1 spacer with an estimated fully extended N-to-N distance of ~8.4 Å, compared to ~11.4 Å for the PEG2 analog Amino-PEG2-amine (1,8-diamino-3,6-dioxaoctane) [1]. This shorter span allows the design of PROTACs with a more compact ternary complex architecture, which can be critical for maintaining productive ubiquitination geometry [2]. In the ALK inhibitor ConB-1, the PEG1 linker successfully bridged ceritinib to a covalent warhead, yielding an antiproliferative IC50 of 0.15 μM against NCI-H3122 cells [3].
| Evidence Dimension | Linker N-to-N distance (fully extended) |
|---|---|
| Target Compound Data | ~8.4 Å (PEG1, 2,2'-oxybis(ethylamine)) |
| Comparator Or Baseline | ~11.4 Å (PEG2, 1,8-diamino-3,6-dioxaoctane) |
| Quantified Difference | ≈3.0 Å shorter |
| Conditions | Theoretical fully extended conformation; experimental PROTAC ternary complex geometry varies |
Why This Matters
Shorter linker length can restrict the conformational space of the PROTAC ternary complex, potentially improving degradation efficiency and selectivity when a compact geometry is required.
- [1] Estimated N-to-N distances based on standard bond lengths and angles for PEG oligomers. PubChem 2D/3D conformer data for 2,2'-oxybis(ethylamine) (CID 136318) and 1,8-diamino-3,6-dioxaoctane (CID 79903). View Source
- [2] Bemis TA, et al. Unraveling the Role of Linker Length in PROTAC Degradation. ACS Chem Biol. 2021 (representative review). View Source
- [3] Yan G, Zhong X, Pu C, et al. Targeting Cysteine Located Outside the Active Site: An Effective Strategy for Covalent ALKi Design. J Med Chem. 2021;64(3):1558-1569. doi:10.1021/acs.jmedchem.0c01879. View Source
